CID 53976762
CAS No.:
Cat. No.: VC20668226
Molecular Formula: C9H16O2Si
Molecular Weight: 184.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16O2Si |
|---|---|
| Molecular Weight | 184.31 g/mol |
| Standard InChI | InChI=1S/C9H16O2Si/c1-10-12-5-4-7-2-3-8-9(6-7)11-8/h7-9H,2-6H2,1H3 |
| Standard InChI Key | VBVAKGKFOCMGKG-UHFFFAOYSA-N |
| Canonical SMILES | CO[Si]CCC1CCC2C(C1)O2 |
Introduction
Structural and Functional Analogues
While CID 53976762 itself lacks documented data, the search results include compounds with similar naming conventions or functional groups. For instance:
1-Piperidineacetamide Derivatives
CID 53962 (1-Piperidineacetamide, N-(2,6-dimethylphenyl)-, monohydrochloride) shares a piperidine-acetamide backbone, a common motif in medicinal chemistry. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 282.81 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface Area | 33.5 Ų |
This compound’s NMR spectra (1H and 13C) and IR data are cataloged, indicating applications in drug design or biochemical research .
Loperamide Derivatives
CID 3954 (Loperamide(1+)), a cationic derivative of the antidiarrheal drug loperamide, exemplifies how quaternary ammonium structures influence pharmacokinetics. Its molecular weight of 478.0 g/mol and chlorine-substituted aromatic ring suggest potential interactions with opioid receptors .
Methodological Frameworks for Compound Characterization
Computational Modeling
Modern cheminformatics tools, such as Quantitative Structure-Activity Relationship (QSAR) models, predict biological activity based on molecular descriptors. For example:
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XLogP3-AA (partition coefficient): Critical for estimating lipid solubility (e.g., 2.5 for CID 5398322) .
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Topological Polar Surface Area (TPSA): Correlates with membrane permeability (e.g., 49.3 Ų for CID 5398322) .
Spectroscopic Analysis
The search results highlight standardized protocols for structural elucidation:
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1H NMR: Chemical shifts (δ 1.2–7.8 ppm) resolve proton environments in aromatic and aliphatic regions .
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FTIR: Absorption bands (e.g., 1650 cm for amide C=O stretch) confirm functional groups .
Data Gaps and Recommendations
The absence of CID 53976762 underscores the need for:
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Identifier Verification: Cross-checking via PubChem’s Advanced Search using InChIKey or SMILES strings.
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Synthetic Exploration: If CID 53976762 represents a novel compound, collaborative efforts with academic or industrial labs could prioritize its synthesis and characterization.
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Database Updates: Submitting unpublished data to PubChem or related repositories to enhance scientific visibility.
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